3-[(2-Fluorobenzyl)oxy]benzoyl chloride

Catalog No.
S831930
CAS No.
1160259-94-8
M.F
C14H10ClFO2
M. Wt
264.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Fluorobenzyl)oxy]benzoyl chloride

CAS Number

1160259-94-8

Product Name

3-[(2-Fluorobenzyl)oxy]benzoyl chloride

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzoyl chloride

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

InChI

InChI=1S/C14H10ClFO2/c15-14(17)10-5-3-6-12(8-10)18-9-11-4-1-2-7-13(11)16/h1-8H,9H2

InChI Key

URFKJFVZBCYMSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)F

Application in Positron Emission Tomography (PET) Imaging

Scientific Field: Nuclear Medicine Summary of Application: This compound is used in the synthesis of radiotracers for PET imaging, aiding in the diagnosis and research of diseases. Methods of Application: It is involved in the radiosynthesis of compounds like 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide . Results and Outcomes: The synthesized radiotracers have been used successfully to image biological targets, providing valuable insights into disease mechanisms.

Application in Pharmacokinetics

Scientific Field: Pharmacology Summary of Application: “3-[(2-Fluorobenzyl)oxy]benzoyl chloride” is utilized in the study of drug metabolism and distribution within the body. Methods of Application: It is used in the derivatization of pharmaceutical compounds to enhance their detection in biological matrices during pharmacokinetic studies . Results and Outcomes: The application has led to a better understanding of drug behavior, influencing the design of dosage regimens for improved therapeutic efficacy.

3-[(2-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of approximately 264.68 g/mol. This compound features a benzoyl chloride moiety, which is characterized by the presence of an acyl chloride functional group (-COCl) attached to a benzene ring, and a 2-fluorobenzyl ether group. The unique structural components of this compound contribute to its reactivity and potential applications in organic synthesis and biological research.

Acyl chlorides are known to be corrosive and can react with water to release hydrochloric acid fumes. 3-[(2-Fluorobenzyl)oxy]benzoyl chloride is likely to share these properties.

Specific safety data for this compound is not available, but general safety precautions for handling acyl chlorides should be followed, including:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Working in a well-ventilated area.
  • Avoiding contact with skin, eyes, and clothing.
  • Handling with care to prevent spills.

  • Substitution Reactions: It can react with nucleophiles such as amines and alcohols, forming corresponding amides and esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 3-[(2-Fluorobenzyl)oxy]benzoic acid.

These reactions are crucial for its application in synthesizing more complex organic molecules and modifying biomolecules.

While specific biological activities of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride are not extensively documented, its role as a derivatization reagent suggests potential applications in studying biomolecules. Compounds like this often exhibit properties that enhance fluorescence or reactivity in biological assays, making them valuable in proteomic studies. The presence of the fluorine atom may influence the compound's interactions with biological targets, potentially enhancing its therapeutic properties.

The synthesis of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves several steps:

  • Formation of the Ether: The reaction of 2-fluorobenzyl alcohol with benzoyl chloride in the presence of a base (such as pyridine) leads to the formation of the ether linkage.
    2 Fluorobenzyl alcohol+Benzoyl chloride3 2 Fluorobenzyl oxy benzoyl chloride+HCl\text{2 Fluorobenzyl alcohol}+\text{Benzoyl chloride}\rightarrow \text{3 2 Fluorobenzyl oxy benzoyl chloride}+\text{HCl}
  • Purification: The product is then purified through methods such as recrystallization or chromatography to achieve the desired purity.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's utility in various applications.

3-[(2-Fluorobenzyl)oxy]benzoyl chloride is primarily utilized in:

  • Proteomics Research: As a reagent for modifying proteins and peptides, aiding in their identification and quantification.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Assisting in the development of new drug candidates by modifying biologically active molecules.

These applications underscore its significance in both academic research and potential industrial uses.

Interaction studies involving 3-[(2-Fluorobenzyl)oxy]benzoyl chloride typically focus on its reactivity with biomolecules. Its ability to form stable derivatives with alcohols and amines makes it an effective tool for studying protein interactions and modifications. Such studies are crucial for understanding protein function and dynamics within biological systems.

Several compounds share structural similarities with 3-[(2-Fluorobenzyl)oxy]benzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Ethoxy-4-(fluorobenzyl)benzoic acidC₁₆H₁₅FO₄Contains a carboxylic acid instead of acyl chloride
3-Ethoxy-4-(2-fluorobenzyl)benzoic acidC₁₆H₁₅FO₄Similar structure but different fluorobenzyl position
3-Ethoxy-4-(3-fluorobenzyl)benzoic acidC₁₆H₁₅FO₄Variation in fluorobenzyl position
2-[(2-Fluorobenzyl)oxy]benzoyl chlorideC₁₄H₁₀ClFO₂Similar ether functionality but different substitution pattern

The unique aspect of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride lies in its acyl chloride functionality, which enhances its reactivity compared to other derivatives that contain carboxylic acid groups. This property makes it particularly useful for derivatization purposes in proteomics.

XLogP3

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Dates

Last modified: 08-16-2023

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